N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been reported, with these compounds showing significant in vitro anticancer and antibacterial activity, as well as Photobacterium leiognathi Sh1 bioluminescence inhibition. These findings suggest a potential for cancer treatment, particularly for non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Anticonvulsant Activity
A series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides were synthesized and tested for anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. The structure-activity relationships of these compounds were discussed, indicating a potential research avenue for developing new anticonvulsant drugs (Bunyatyan et al., 2020).
Cytotoxicity and Anticancer Activity
Research into substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed compounds with considerable cytotoxicity. Among these, certain compounds exhibited high anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, showcasing the therapeutic potential of these molecules (Kovalenko et al., 2012).
Thymidylate Synthase Inhibition
The development of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945), a thymidylate synthase inhibitor, highlights the role of similar compounds in targeting tumor cells with lower toxicity due to selective intracellular accumulation. This approach represents a novel strategy for cancer treatment, especially for ovarian and lung cancers (Tochowicz et al., 2013).
Antimicrobial and Antitumor Potential
N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides have demonstrated significant antimicrobial and antitumor potential, underscoring the importance of structural modification in enhancing biological activity. These compounds have shown efficacy against various bacterial strains and tumor cell lines, pointing to their potential as chemotherapeutic agents (Antypenko et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(2-ethylhexyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-3-5-8-13(4-2)12-21-17(25)11-16-19(26)24-18(22-16)14-9-6-7-10-15(14)23-20(24)27/h6-7,9-10,13,16,22H,3-5,8,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYRWZRPUFZWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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